molecular formula C10H13BrN2O B13610553 2-Bromo-3-(piperazin-1-yl)phenol

2-Bromo-3-(piperazin-1-yl)phenol

Cat. No.: B13610553
M. Wt: 257.13 g/mol
InChI Key: NJAPACOONFEJBQ-UHFFFAOYSA-N
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Description

2-Bromo-3-(piperazin-1-yl)phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(piperazin-1-yl)phenol typically involves the bromination of 3-(piperazin-1-yl)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction conditions often require a catalyst or a base to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(piperazin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(piperazin-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The bromine atom and phenol group contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)phenol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Bromo-4-(piperazin-1-yl)phenol: Similar structure but with the bromine atom in a different position, leading to variations in chemical properties and applications.

    2-(Piperazin-1-yl)phenol:

Uniqueness

The combination of the bromine atom, piperazine ring, and phenol group provides a versatile scaffold for further chemical modifications and research .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-3-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-10-8(2-1-3-9(10)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2

InChI Key

NJAPACOONFEJBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)O)Br

Origin of Product

United States

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